4-(Azetidin-3-yl)pyridine hydrochloride
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Overview
Description
4-(Azetidin-3-yl)pyridine hydrochloride is a chemical compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, featuring an azetidine ring attached to the pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yl)pyridine hydrochloride typically involves the reaction of pyridine derivatives with azetidine. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Azetidin-3-yl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyridine derivatives with reduced functional groups.
Scientific Research Applications
4-(Azetidin-3-yl)pyridine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and pyridine core allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- **4-(Azetidin-3-
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
4-(azetidin-3-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c1-3-9-4-2-7(1)8-5-10-6-8;/h1-4,8,10H,5-6H2;1H |
InChI Key |
XFIYNVJPIWNWCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=NC=C2.Cl |
Origin of Product |
United States |
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